2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C9H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group attached to a propane-1,3-diol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride typically involves the reaction of 4-nitroaniline with glycidol under specific conditions. The reaction proceeds through the following steps:
Nitration: 4-nitroaniline is nitrated to form 4-nitro-2-aminophenol.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminophenol.
Reaction with Glycidol: 4-aminophenol is then reacted with glycidol to form 2-[(4-aminophenyl)amino]propane-1,3-diol.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to hydroxylamines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
- 2-Amino-2-(4-hexylphenethyl)propane-1,3-diol
Uniqueness
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H16Cl2N2O2 |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(4-aminoanilino)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-7-1-3-8(4-2-7)11-9(5-12)6-13;;/h1-4,9,11-13H,5-6,10H2;2*1H |
InChI Key |
JIADHPNFVKJBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(CO)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.